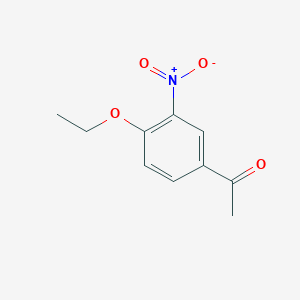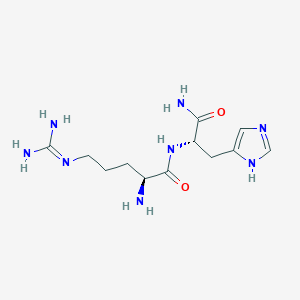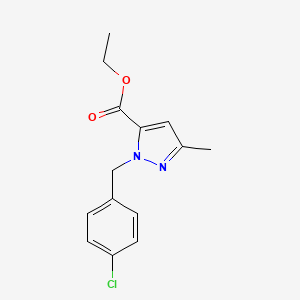
Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate)
Vue d'ensemble
Description
Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is a chemical compound with the molecular formula C14H25NO6P2 and a molecular weight of 365.30 g/mol . This compound is characterized by the presence of two phosphonate groups attached to a 4-amino-1,3-phenylene core, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) typically involves the reaction of 4-amino-1,3-phenylenediamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonate groups can be reduced to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl (4-nitro-1,3-phenylene)bis(phosphonate): Similar structure but with a nitro group instead of an amino group.
Tetraethyl (4-hydroxy-1,3-phenylene)bis(phosphonate): Contains a hydroxy group instead of an amino group.
Uniqueness
Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2,4-bis(diethoxyphosphoryl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6P2/c1-5-18-22(16,19-6-2)12-9-10-13(15)14(11-12)23(17,20-7-3)21-8-4/h9-11H,5-8,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEWQUXFLHFZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1)N)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)

![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)










![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)
